2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a chlorophenyl group, a quinoxalin-2-yloxy group, and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 2-chlorophenyl intermediate.
Formation of the Quinoxalin-2-yloxy Intermediate: This step involves the synthesis of the quinoxalin-2-yloxy group through a series of reactions, including the formation of quinoxaline and subsequent etherification.
Coupling Reaction: The final step involves the coupling of the 2-chlorophenyl intermediate with the quinoxalin-2-yloxy intermediate in the presence of a pyrrolidin-1-yl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxalin-2-yloxy derivatives, while substitution reactions may produce various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl derivatives and quinoxalin-2-yloxy derivatives. Examples include:
- 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-14(16)11-20(25)24-10-9-15(13-24)26-19-12-22-17-7-3-4-8-18(17)23-19/h1-8,12,15H,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVNQNEHCEAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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